molecular formula C13H17NO2 B1595742 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid CAS No. 861317-20-6

1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid

Cat. No.: B1595742
CAS No.: 861317-20-6
M. Wt: 219.28 g/mol
InChI Key: VTYHRBPLKFUBFN-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H17NO2 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and an amino group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted amines or other derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but the compound’s structure allows it to engage in specific interactions that can influence biological processes.

Comparison with Similar Compounds

    1-(4-Methylphenyl)cyclopentanecarboxylic acid: Lacks the amino group, which may result in different chemical and biological properties.

    Cyclopentanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopentane ring can exhibit distinct properties and applications.

Uniqueness: 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid is unique due to the presence of both the amino group and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-methylanilino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)14-13(12(15)16)8-2-3-9-13/h4-7,14H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYHRBPLKFUBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344841
Record name 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861317-20-6
Record name 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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